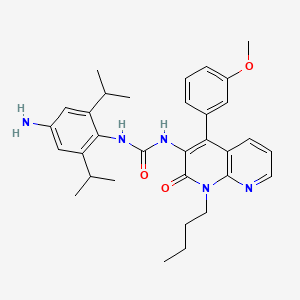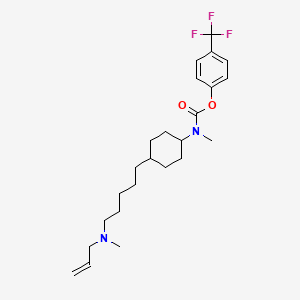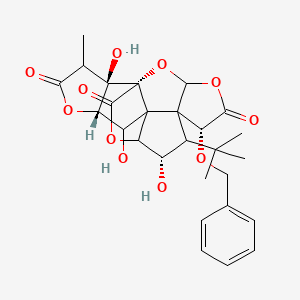![molecular formula C22H31N5O4S B10771529 N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B10771529.png)
N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The term “SN-1” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “1” indicates that the rate-determining step is unimolecular. This reaction mechanism is characterized by the formation of a carbocation intermediate and is commonly observed in reactions involving secondary or tertiary alkyl halides under strongly basic conditions or secondary or tertiary alcohols under strongly acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The SN-1 reaction typically involves two main steps:
Ionization: The leaving group (such as a halide) departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step of the reaction.
Nucleophilic Attack: The nucleophile attacks the carbocation, forming the final product.
Industrial Production Methods: In industrial settings, SN-1 reactions are often carried out in polar protic solvents such as water or alcohols, which stabilize the carbocation intermediate. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .
Types of Reactions:
Substitution: The primary reaction type for SN-1 is nucleophilic substitution, where a nucleophile replaces the leaving group on the substrate.
Reagents and Conditions: Common reagents include alkyl halides and nucleophiles such as water, alcohols, or other nucleophilic species.
Chemistry:
- SN-1 reactions are widely used in organic synthesis to introduce new functional groups into molecules.
- They are also used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, SN-1 reactions are employed to modify drug molecules to enhance their efficacy or reduce side effects.
- They are also used in the synthesis of biologically active compounds, such as natural products and enzyme inhibitors .
Industry:
- SN-1 reactions are utilized in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.
- They are also used in the manufacture of specialty chemicals for use in coatings, adhesives, and sealants .
Mecanismo De Acción
The SN-1 reaction mechanism involves the following steps:
Formation of Carbocation: The leaving group departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step.
Deprotonation: If the nucleophile is a neutral molecule, a third step involving deprotonation may be required to form the final product.
Similar Compounds:
SN-2 Reactions: Unlike SN-1 reactions, SN-2 reactions involve a single, concerted step where the nucleophile attacks the substrate from the opposite side of the leaving group, leading to inversion of configuration. .
Uniqueness of SN-1:
- The SN-1 reaction is unique in its ability to form racemic mixtures due to the planar nature of the carbocation intermediate.
- It is also favored by tertiary alkyl halides and weak nucleophiles, making it distinct from SN-2 and E1 reactions .
By understanding the SN-1 reaction mechanism and its applications, researchers can effectively utilize this reaction in various fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C22H31N5O4S |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C22H31N5O4S/c1-9-31-15-11-10-13(32(29,30)26-22(5,6)7)12-14(15)19-23-16-17(20(28)24-19)27(8)25-18(16)21(2,3)4/h10-12,26H,9H2,1-8H3,(H,23,24,28) |
Clave InChI |
VMVZVLPMWCBOFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C2=NC3=C(C(=O)N2)N(N=C3C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)



![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)

![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)
![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)
![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)
![3-[[4-amino-3-fluoro-5-(1,1,1-trifluoro-3-methoxypropan-2-yl)oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol](/img/structure/B10771519.png)
![2-Chloro-5-(3-{[(2-cyclopentyl-3-oxo-2,3-dihydro-1,2-benzothiazol-6-yl)oxy]methyl}phenyl)benzoic acid](/img/structure/B10771528.png)
![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)